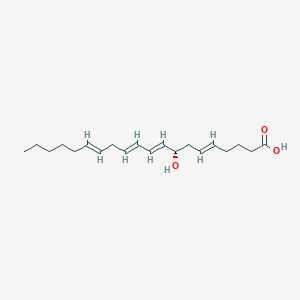
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid typically involves multiple steps, including the formation of the carbon backbone and the introduction of double bonds and functional groups. Common synthetic routes may involve:
Formation of the Carbon Backbone: This can be achieved through methods such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, which are used to form carbon-carbon double bonds.
Introduction of Double Bonds: The use of reagents like palladium catalysts in cross-coupling reactions (e.g., Suzuki or Heck reactions) can help introduce the necessary double bonds.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products.
化学反应分析
Types of Reactions
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of double bonds results in saturated hydrocarbons.
科学研究应用
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on cell signaling and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It may be used in the development of new materials and chemical products due to its unique structural properties.
作用机制
The mechanism of action of (5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes.
相似化合物的比较
Similar Compounds
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid: shares similarities with other polyunsaturated fatty acids, such as arachidonic acid and eicosapentaenoic acid.
Arachidonic Acid: A polyunsaturated omega-6 fatty acid involved in the biosynthesis of prostaglandins and leukotrienes.
Eicosapentaenoic Acid: An omega-3 fatty acid known for its anti-inflammatory properties.
Uniqueness
What sets this compound apart is its specific arrangement of double bonds and the presence of a hydroxyl group, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C20H32O3 |
|---|---|
分子量 |
320.5 g/mol |
IUPAC 名称 |
(5E,8S,9E,11E,14E)-8-hydroxyicosa-5,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)/b7-6+,10-9+,14-11+,16-13+/t19-/m1/s1 |
InChI 键 |
NLUNAYAEIJYXRB-BSLZMDHBSA-N |
手性 SMILES |
CCCCC/C=C/C/C=C/C=C/[C@H](C/C=C/CCCC(=O)O)O |
规范 SMILES |
CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


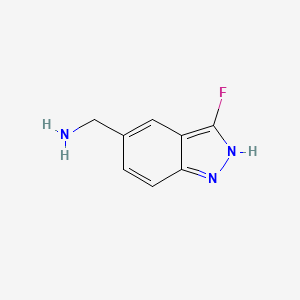

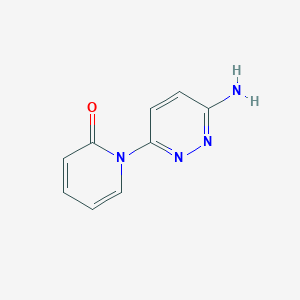
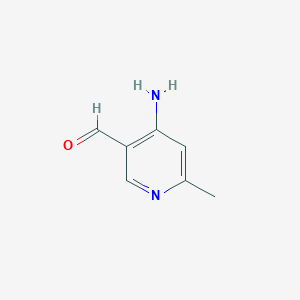
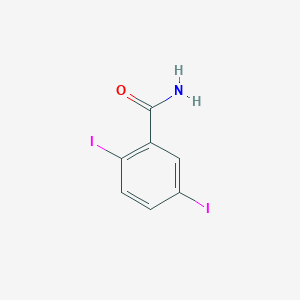
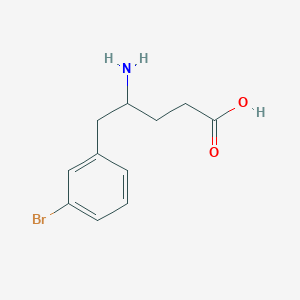
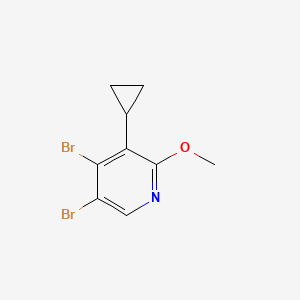

![Methyl 3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxycyclohexane-1-carboxylate](/img/structure/B13901216.png)
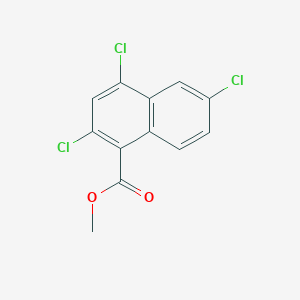
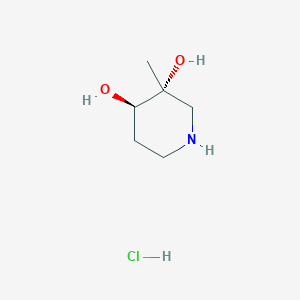

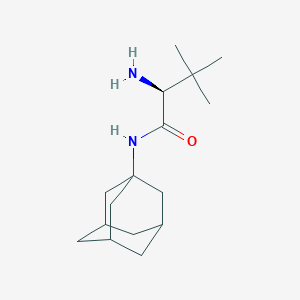
![6-[(2-azido-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13901252.png)
